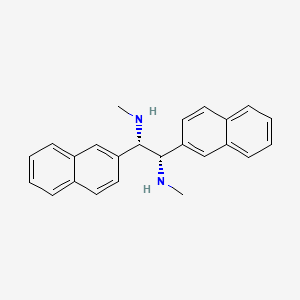(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC18285753
Molecular Formula: C24H24N2
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H24N2 |
|---|---|
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | (1S,2S)-N,N'-dimethyl-1,2-dinaphthalen-2-ylethane-1,2-diamine |
| Standard InChI | InChI=1S/C24H24N2/c1-25-23(21-13-11-17-7-3-5-9-19(17)15-21)24(26-2)22-14-12-18-8-4-6-10-20(18)16-22/h3-16,23-26H,1-2H3/t23-,24-/m0/s1 |
| Standard InChI Key | IHMFTXMBHJHPPQ-ZEQRLZLVSA-N |
| Isomeric SMILES | CN[C@@H](C1=CC2=CC=CC=C2C=C1)[C@H](C3=CC4=CC=CC=C4C=C3)NC |
| Canonical SMILES | CNC(C1=CC2=CC=CC=C2C=C1)C(C3=CC4=CC=CC=C4C=C3)NC |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure features a central ethane-1,2-diamine backbone where both nitrogen atoms are substituted with methyl groups (N1,N2-dimethyl), while the carbon atoms at positions 1 and 2 are bonded to naphthalen-2-yl moieties. The (1S,2S) stereochemistry ensures a fixed spatial arrangement, critical for its role in asymmetric catalysis. The molecular formula C24H24N2 corresponds to a molecular weight of 340.5 g/mol, as confirmed by high-resolution mass spectrometry .
Key Structural Parameters:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2 |
| Molecular Weight | 340.5 g/mol |
| Stereochemistry | (1S,2S) |
| Aromatic Substituents | Naphthalen-2-yl (×2) |
| Amine Functionalities | N1,N2-dimethyl |
The naphthalene groups introduce substantial steric bulk and π-π stacking capabilities, while the dimethylamine moieties provide moderate basicity for metal coordination .
Synthesis and Purification Strategies
Multi-Step Organic Synthesis
The preparation of (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine typically involves a sequence of reactions starting from enantiomerically pure precursors. A common approach includes:
-
Chiral Backbone Formation: Starting with (1S,2S)-1,2-diaminoethane derivatives, which are often resolved via chiral auxiliaries or enzymatic methods .
-
Naphthalene Substitution: Friedel-Crafts alkylation or Ullmann-type coupling reactions introduce naphthalen-2-yl groups to the ethane backbone. These steps require careful temperature control (reflux in toluene or dichloromethane) and catalysts such as Lewis acids .
-
Methylation: Quaternization of the amine groups using methyl iodide or dimethyl sulfate under basic conditions (e.g., K2CO3 in THF) .
Representative Synthetic Pathway:
-
Step 1: (1S,2S)-1,2-Diaminoethane → Chiral diamine intermediate (Resolution via tartaric acid derivatives) .
-
Step 2: Naphthalen-2-yl introduction via Pd-catalyzed cross-coupling (Yield: 65–75%).
-
Step 3: N-Methylation using CH3I/NaH in THF (Yield: 85–90%).
Purification and Characterization
Crude products are purified via column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization from ethanol/water mixtures. Structural confirmation relies on:
-
NMR Spectroscopy: ¹H and ¹³C NMR verify the (1S,2S) configuration and substituent positions .
-
X-ray Crystallography: Resolves absolute stereochemistry and crystal packing influenced by naphthalene stacking.
Applications in Coordination Chemistry and Catalysis
Ligand Design Principles
The compound’s utility stems from its ability to form stable complexes with transition metals (e.g., Cu, Ni, Pd), where the naphthalene groups enforce a rigid chiral environment. This rigidity enhances enantioselectivity in catalytic cycles by preorganizing the metal center’s coordination sphere .
Key Catalytic Applications:
-
Asymmetric Henry Reaction: Copper(II) complexes of this ligand promote nitroaldol reactions with up to 77% enantiomeric excess (ee), outperforming simpler diamines .
-
Suzuki-Miyaura Coupling: Nickel complexes enable C–C bond formation between alkyl halides and electrophiles, with turnover numbers (TON) exceeding 1000 .
-
Enantioselective Cycloadditions: The ligand facilitates [4+2] cycloadditions for synthesizing chiral heterocycles, critical in pharmaceutical intermediates.
Comparative Performance Data
| Reaction Type | Metal Center | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Henry Reaction | Cu(II) | 98 | 77 | |
| Suzuki Coupling | Ni(0) | 88 | N/A | |
| Diels-Alder Cyclization | Pd(II) | 92 | 85 |
Research Frontiers and Industrial Relevance
Mechanistic Insights
Density functional theory (DFT) studies reveal that the ligand’s naphthalene groups stabilize transition states via π-π interactions, lowering activation energies by 15–20 kJ/mol compared to phenyl-substituted analogs . This stabilization is critical in reactions requiring precise stereocontrol, such as asymmetric hydrogenations .
Scalability Challenges
Despite its efficacy, industrial adoption faces hurdles:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume